

Application Notes and Protocols: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

Cat. No.: B121105

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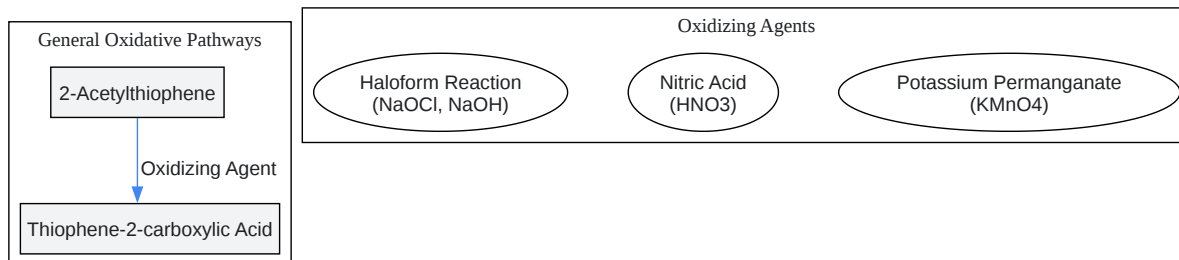
Introduction

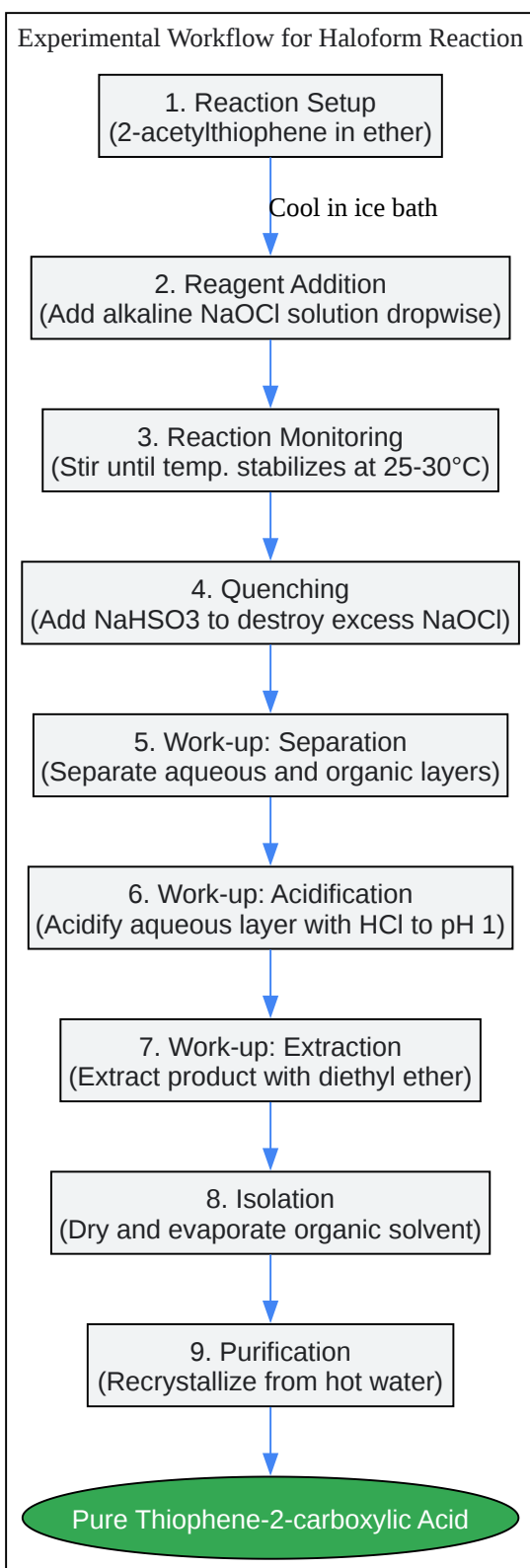
Thiophene-2-carboxylic acid is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials, valued for its presence in various therapeutic agents with anti-inflammatory and antimicrobial properties.[1] A common and practical laboratory precursor for this valuable building block is 2-acetylthiophene.[1][2] The conversion of the acetyl group of 2-acetylthiophene into a carboxylic acid is a key transformation that can be accomplished through several oxidative pathways.

This document provides detailed protocols for the synthesis of thiophene-2-carboxylic acid from 2-acetylthiophene, with a primary focus on the widely-used haloform reaction. Comparative data on alternative oxidative methods are also presented to offer researchers a comprehensive guide for selecting the most suitable method for their needs.

Synthetic Pathways Overview

The transformation of 2-acetylthiophene to thiophene-2-carboxylic acid is fundamentally an oxidation of the acetyl group. The most common and reliable laboratory method is the haloform reaction, which utilizes an alkaline solution of sodium hypochlorite.[1][3] This reaction proceeds through the exhaustive halogenation of the methyl group, followed by hydrolysis to yield the carboxylate salt.[1] Other oxidative methods, such as using nitric acid or potassium permanganate, provide alternative routes but can present challenges like side product formation.[4][5]





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